N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a methyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of the cyclopropyl group and the benzenesulfonamide moiety. Common synthetic routes may involve the use of cyclopropylamine, methylbenzenesulfonyl chloride, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound. Key factors in industrial production include optimizing reaction conditions, minimizing waste, and ensuring safety protocols are followed .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-methylbenzenesulfonamide: Lacks the hexahydrophthalazinyl group, making it less complex.
N-cyclopropyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: Similar structure but with different substitution patterns.
Uniqueness
N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O3S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O3S/c1-12-7-8-13(11-17(12)26(24,25)21-14-9-10-14)18-15-5-3-4-6-16(15)19(23)22(2)20-18/h7-8,11,14,21H,3-6,9-10H2,1-2H3 |
InChI Key |
AAKYKRGOTZSYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4CC4 |
Origin of Product |
United States |
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